1-(5-Chloro-2-hydroxy-3,4-dimethoxyphenyl)ethanone
Overview
Description
“1-(5-Chloro-2-hydroxy-3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H11ClO3 . It has a molecular weight of 214.65 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid . Its molecular weight is 214.65 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Pyrolysis Products Identification
Research on similar compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) highlights their emerging status as new psychoactive substances. Investigations into the stability of these compounds under heat exposure have led to the identification of various pyrolysis products, which are crucial for understanding their behavior and potential risks when ingested by inhalation (Texter et al., 2018).
Chemical Synthesis and Characterization
The compound has been utilized in the synthesis of various heterocycles, as demonstrated in a study focusing on the condensation of similar compounds to produce N,O- and N,N-heterocycles. This has significant implications for pharmaceutical and medicinal research (Moskvina et al., 2015).
Antimicrobial Activity
Research involving similar compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, has explored their synthesis and antimicrobial activity. These studies contribute significantly to understanding the potential of these compounds in the development of new antimicrobial agents (Wanjari, 2020).
Oxidation and Hydroxylation Mechanisms
The compound's derivatives have been investigated for their behavior under Baeyer–Villiger oxidation and aromatic ring hydroxylation, providing insight into organic peracid oxidation mechanisms. This is vital for chemical synthesis processes and the development of efficient reaction protocols (Gambarotti & Bjørsvik, 2015).
Biological Evaluation
A study on 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One, synthesized from a similar compound, provided insights into its antimicrobial properties, highlighting the role of chlorine substituents in enhancing biological activity (Sherekar et al., 2022).
Photophysical Investigation
Research involving (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), a related compound, has provided valuable data on its photophysical properties, including dipole moments and fluorescence quantum yield. This is crucial for applications in materials science and photophysics (Asiri et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-3,4-dimethoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-5(12)6-4-7(11)9(14-2)10(15-3)8(6)13/h4,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDKEOYKNPWQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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